molecular formula C9H6Br2S2 B14703868 Bis(3-bromothiophen-2-yl)methane CAS No. 17965-59-2

Bis(3-bromothiophen-2-yl)methane

Cat. No.: B14703868
CAS No.: 17965-59-2
M. Wt: 338.1 g/mol
InChI Key: QFUWWMYEZXFRSB-UHFFFAOYSA-N
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Description

Bis(3-bromothiophen-2-yl)methane is an organic compound featuring two brominated thiophene rings connected by a methylene bridge. This compound is of significant interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms in the thiophene rings enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromothiophen-2-yl)methane typically involves the bromination of thiophene followed by a coupling reaction. One common method is the bromination of thiophene to produce 3-bromothiophene, which is then subjected to a coupling reaction with formaldehyde under acidic conditions to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Bis(3-bromothiophen-2-yl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products:

Mechanism of Action

The mechanism of action of Bis(3-bromothiophen-2-yl)methane in various applications depends on its chemical reactivity and interaction with other molecules. In organic electronics, its role as a building block in conjugated systems allows for efficient charge transport and light emission. In pharmaceuticals, its brominated thiophene rings can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Uniqueness: Bis(3-bromothiophen-2-yl)methane is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of reactions and form complex structures makes it valuable in both academic research and industrial applications.

Properties

CAS No.

17965-59-2

Molecular Formula

C9H6Br2S2

Molecular Weight

338.1 g/mol

IUPAC Name

3-bromo-2-[(3-bromothiophen-2-yl)methyl]thiophene

InChI

InChI=1S/C9H6Br2S2/c10-6-1-3-12-8(6)5-9-7(11)2-4-13-9/h1-4H,5H2

InChI Key

QFUWWMYEZXFRSB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CC2=C(C=CS2)Br

Origin of Product

United States

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